molecular formula C11H17N3O3S2 B2745879 Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-60-1

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2745879
CAS No.: 392317-60-1
M. Wt: 303.4
InChI Key: IKZFQRVURCVSHF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the Pivalamido Group: The pivalamido group is introduced by reacting the thiadiazole intermediate with pivaloyl chloride.

    Thioester Formation: The final step involves the reaction of the pivalamido-thiadiazole intermediate with ethyl bromoacetate to form this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific pivalamido group, which may enhance its stability and biological activity compared to other derivatives.

Properties

IUPAC Name

ethyl 2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-5-17-7(15)6-18-10-14-13-9(19-10)12-8(16)11(2,3)4/h5-6H2,1-4H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFQRVURCVSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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